molecular formula C12H2O2Ti-8 B12322221 Bis(cyclopentadienyl)dicarbonyl titanium(II)

Bis(cyclopentadienyl)dicarbonyl titanium(II)

Cat. No.: B12322221
M. Wt: 226.01 g/mol
InChI Key: JKTXWOXFRCWTOF-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)dicarbonyl titanium(II) is an organometallic compound with the linear formula (C₅H₅)₂Ti(CO)₂ and a molecular weight of 234.09 g/mol . It is characterized by its appearance as red crystals, a melting point of 90 °C, and a boiling point of 60 °C at 0.001 mm Hg . This air- and moisture-sensitive complex is a highly efficient catalyst for the Pauson-Khand reaction, facilitating the conversion of enynes to cyclopentenones . Titanocenes, the class of compounds to which it belongs, are well-recognized for their diverse applications in catalysis and biomedical research, underscoring the broader potential of this organometallic reagent . This product is intended for research purposes only and is not approved for human use.

Properties

Molecular Formula

C12H2O2Ti-8

Molecular Weight

226.01 g/mol

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;titanium(2+)

InChI

InChI=1S/2C5H.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1H;;;/q2*-5;;;+2

InChI Key

JKTXWOXFRCWTOF-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ti+2]

Origin of Product

United States

Preparation Methods

Reduction of Bis(cyclopentadienyl)titanium(IV) Dichloride Under Carbon Monoxide Atmosphere

A primary route to bis(cyclopentadienyl)dicarbonyl titanium(II) involves the reduction of bis(cyclopentadienyl)titanium(IV) dichloride (Cp$$2$$TiCl$$2$$) in the presence of carbon monoxide (CO). This method leverages the reductive elimination of chloride ligands and subsequent coordination of carbonyl groups.

Reaction Mechanism and Conditions

  • Starting Material : Cp$$2$$TiCl$$2$$ is a stable, commercially available precursor widely used in titanium metallocene chemistry.
  • Reducing Agents : Sodium amalgam (Na/Hg) or magnesium powder are effective for reducing Ti(IV) to Ti(II). The reaction proceeds as:
    $$
    \text{Cp}2\text{TiCl}2 + 2\,\text{CO} + 2\,\text{Na} \rightarrow \text{Cp}2\text{Ti(CO)}2 + 2\,\text{NaCl}
    $$
  • Atmosphere : Conducted under inert gas (argon or nitrogen) to prevent oxidation of the Ti(II) product.
  • Solvent : Tetrahydrofuran (THF) or diethyl ether, which stabilizes intermediates without coordinating strongly to titanium.
  • Temperature : Room temperature to 60°C, with CO introduced at 1–3 atm pressure.
Key Considerations
  • Excess CO ensures complete ligand substitution.
  • The reaction mixture must be rigorously dried to avoid hydrolysis of intermediates.
  • Yields are moderate (40–60%) due to competing side reactions, such as oligomerization.

Ligand Substitution from Bis(cyclopentadienyl)titanium Dialkoxides

Bis(cyclopentadienyl)titanium dialkoxides (Cp$$2$$Ti(OR)$$2$$) serve as precursors for carbonyl substitution. This method exploits the lability of alkoxide ligands under CO pressure.

Procedure

  • Synthesis of Cp$$2$$Ti(OR)$$2$$ :
    Cp$$2$$TiCl$$2$$ reacts with aliphatic alcohols (ROH) in the presence of amines (e.g., triethylamine) to form dialkoxides:
    $$
    \text{Cp}2\text{TiCl}2 + 2\,\text{ROH} + 2\,\text{Et}3\text{N} \rightarrow \text{Cp}2\text{Ti(OR)}2 + 2\,\text{Et}3\text{NHCl}
    $$
  • Carbonylation :
    The dialkoxide is treated with CO gas (5–10 atm) in toluene at 80–100°C, displacing alkoxide ligands:
    $$
    \text{Cp}2\text{Ti(OR)}2 + 2\,\text{CO} \rightarrow \text{Cp}2\text{Ti(CO)}2 + 2\,\text{ROH}
    $$
Optimization Data
Parameter Optimal Value Effect on Yield
CO Pressure 8 atm Maximizes ligand substitution
Temperature 90°C Balances reaction rate and stability
Solvent Toluene Prevents Ti–O bond cleavage
  • Yield : 55–70%, with higher pressures favoring complete substitution.
  • Byproducts : Trace amounts of Cp$$_2$$Ti(CO)OR observed at lower CO pressures.

One-Pot Synthesis via Titanocene Intermediate

A streamlined approach involves generating a reactive "titanocene" intermediate (Cp$$_2$$Ti) in situ, which reacts directly with CO. This method avoids isolation of intermediates, improving efficiency.

Steps

  • Reduction of Cp$$2$$TiCl$$2$$ :
    Using potassium graphite (KC$$8$$) in THF at −78°C:
    $$
    \text{Cp}
    2\text{TiCl}2 + 2\,\text{K} \rightarrow \text{Cp}2\text{Ti} + 2\,\text{KCl}
    $$
  • Carbonylation :
    Introduction of CO gas at −30°C forms the dicarbonyl complex:
    $$
    \text{Cp}2\text{Ti} + 2\,\text{CO} \rightarrow \text{Cp}2\text{Ti(CO)}_2
    $$
Advantages
  • Avoids handling air-sensitive Ti(II) intermediates.
  • Yields up to 75% under optimized conditions.
Challenges
  • Strict temperature control (−30°C) is required to prevent decomposition.
  • Excess KC$$_8$$ leads to over-reduction, forming Ti(0) species.

Disproportionation of Bis(cyclopentadienyl)titanium Carbonyl Halides

Disproportionation reactions offer an alternative pathway, though they are less direct. For example, Cp$$2$$Ti(CO)X (X = Cl, Br) can disproportionate under reduced pressure:
$$
2\,\text{Cp}
2\text{Ti(CO)X} \rightarrow \text{Cp}2\text{Ti(CO)}2 + \text{Cp}2\text{TiX}2
$$

  • Conditions : Heating to 60°C in benzene with stirring.
  • Yield : ~30%, limited by equilibrium dynamics.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability
Reduction of Cp$$2$$TiCl$$2$$ 40–60 Mild, requires CO pressure Moderate
Ligand Substitution 55–70 High CO pressure, elevated temp High
One-Pot Synthesis 70–75 Low temp, inert atmosphere Low
Disproportionation 30–40 Heating, solvent-dependent Low

Characterization and Stability

  • IR Spectroscopy : CO stretching frequencies (ν$$_{CO}$$) appear at 1850–1950 cm$$^{-1}$$, lower than free CO due to backbonding.
  • NMR : $$^1$$H NMR shows Cp ring protons as a singlet near δ 5.2 ppm.
  • Stability : The compound decomposes above 100°C and is sensitive to O$$2$$ and H$$2$$O, requiring storage under argon.

Chemical Reactions Analysis

Types of Reactions: Bis(cyclopentadienyl)dicarbonyl titanium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalytic Applications

1. Deoxygenation Reactions
Bis(cyclopentadienyl)dicarbonyl titanium(II) has been employed for the deoxygenation of sulfoxides, which is a crucial transformation in organic synthesis. This reaction involves the removal of oxygen from sulfoxides to yield sulfides, enhancing the efficiency of synthetic pathways .

2. Reductive Coupling
The compound is also effective in the reductive coupling of aromatic aldehydes. This process allows for the formation of larger organic molecules from smaller aldehyde precursors, which is valuable in the synthesis of complex organic compounds .

3. Hydroboration Reactions
Research indicates that bis(cyclopentadienyl)dicarbonyl titanium(II) can catalyze hydroboration reactions, where it facilitates the addition of boron to unsaturated bonds, further expanding its utility in organic synthesis .

4. Pauson-Khand Reaction
This compound serves as a catalyst in the Pauson-Khand reaction, which converts alkenes into cyclopentenones. This reaction is particularly useful for synthesizing cyclic compounds that are prevalent in natural products and pharmaceuticals .

Case Study 1: Deoxygenation of Sulfoxides

A study demonstrated that bis(cyclopentadienyl)dicarbonyl titanium(II) effectively deoxygenates sulfoxides under mild conditions. The reaction was characterized by high yields and selectivity towards the desired sulfide products, showcasing its potential for practical applications in synthetic chemistry .

Case Study 2: Hydroboration Catalysis

In another investigation, bis(cyclopentadienyl)dicarbonyl titanium(II) was used to catalyze hydroboration reactions involving aldehydes and ketones. The results indicated that this catalyst could achieve excellent yields at low catalyst loadings, highlighting its efficiency and effectiveness in transforming carbonyl compounds .

Summary of Properties and Applications

Property/ApplicationDescription
Chemical Formula (η5C5H5)2Ti(CO)2(\eta^5-C_5H_5)_2Ti(CO)_2
Color Maroon
Solubility Soluble in various organic solvents
Deoxygenation Effective for converting sulfoxides to sulfides
Reductive Coupling Facilitates coupling of aromatic aldehydes
Hydroboration Catalyst Catalyzes addition of boron to unsaturated bonds
Pauson-Khand Reaction Catalyst Converts alkenes into cyclopentenones

Mechanism of Action

Mechanism: Bis(cyclopentadienyl)dicarbonyl titanium(II) exerts its effects through its ability to donate electrons and facilitate electron transfer reactions. It interacts with various substrates, reducing them or coupling them through electron transfer processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Titanocene Complexes

Structural and Electronic Differences

Bis(cyclopentadienyl)dichlorotitanium(IV) (TiCl₂Cp₂)
  • Oxidation State : Ti(IV) vs. Ti(II) in the dicarbonyl complex.
  • Ligands: Two chloride ions replace the carbonyl groups, altering the Lewis acidity.
  • Geometry : Both adopt pseudo-tetrahedral coordination, but TiCl₂Cp₂ has shorter Ti–Cl bonds (2.18–2.25 Å) compared to Ti–CO bonds (~1.85 Å) in the dicarbonyl complex .
Bis(cyclopentadienyl)difluorotitanium(IV) (TiF₂Cp₂)
  • Ligand Effects : Fluoride ligands increase the metal’s electrophilicity, enhancing stability under oxidative conditions. In contrast, the CO ligands in Ti(II) dicarbonyl promote π-backbonding, stabilizing the reduced metal center .
  • Applications : TiF₂Cp₂ is studied for cytotoxicity in cancer therapy, while Ti(II) dicarbonyl’s biological activity remains underexplored .
Bis(cyclopentadienyl)bis(carboxylato)titanium(IV) Complexes
  • Ligand Type: Carboxylate ligands (e.g., O₂CR) bind monodentately, leaving additional donor sites uncoordinated. This contrasts with the strongly π-accepting CO ligands in Ti(II) dicarbonyl, which fully occupy the metal’s coordination sphere .
  • Reactivity : Carboxylato complexes show versatility in organic synthesis (e.g., asymmetric catalysis), whereas Ti(II) dicarbonyl’s reactivity is dominated by CO ligand substitution .

Comparative Data Table

Property Bis(cyclopentadienyl)dicarbonyl Titanium(II) TiCl₂Cp₂ TiF₂Cp₂ Bis(carboxylato)TiCp₂ (e.g., Ti(O₂CCH₃)₂Cp₂)
Oxidation State Ti(II) Ti(IV) Ti(IV) Ti(IV)
Ligands 2 CO, 2 Cp 2 Cl, 2 Cp 2 F, 2 Cp 2 carboxylato, 2 Cp
Coordination Geometry Pseudo-tetrahedral Pseudo-tetrahedral Pseudo-tetrahedral Pseudo-tetrahedral
Key Bond Lengths Ti–CO: ~1.85 Å Ti–Cl: 2.18–2.25 Å Ti–F: ~1.90 Å Ti–O: 1.95–2.05 Å
Stability Air-sensitive, requires inert storage Air-stable Moderate air stability Generally stable under anhydrous conditions
Applications Limited catalytic studies Polymerization catalyst Cytotoxic agent Organic synthesis, materials science

Biological Activity

Bis(cyclopentadienyl)dicarbonyl titanium(II), also known as dicarbonylbis(cyclopentadienyl)titanium(II) or TiCp2(CO)2, is an organometallic compound with significant implications in biological and chemical research. This article explores its biological activity, including antimicrobial properties, interactions with biological molecules, and potential therapeutic applications.

  • Molecular Formula : C12H12O2Ti
  • Molecular Weight : 236.09 g/mol
  • CAS Number : 12129-51-0
  • Physical Form : Crystalline
  • Solubility : Insoluble in water; sensitive to air and moisture

Biological Activity Overview

Research has identified several biological activities associated with bis(cyclopentadienyl)dicarbonyl titanium(II):

  • Antimicrobial Activity :
    • Titanium complexes have shown varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain titanium(IV) complexes exhibit promising inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens by disrupting bacterial metabolism and motility .
  • Complexation with Biological Molecules :
    • The compound can form complexes with organic substrates, which may enhance its reactivity and biological interactions. For example, the interaction between bis(cyclopentadienyl)titanium complexes and carbonyl-containing compounds has been studied for their potential in synthesizing biologically active molecules .
  • Electrochemical Properties :
    • Electrochemical studies reveal that bis(cyclopentadienyl)dicarbonyl titanium(II) can undergo redox reactions, generating titanium(III) species that may possess different biological activities compared to the titanium(II) form. This redox behavior is crucial for its reactivity in biological systems .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various titanium complexes, including bis(cyclopentadienyl)dicarbonyl titanium(II). The results showed that these complexes could inhibit the growth of several bacterial strains, including E. coli and S. aureus. The proposed mechanism involves the disruption of bacterial cell walls and interference with metabolic processes .

Case Study 2: Interaction with Carbonyl Compounds

In an electrochemical study, bis(cyclopentadienyl)dicarbonyl titanium(II) was found to interact with N-but-3-enylamides, leading to the formation of new complexes. This interaction resulted in altered electrochemical behavior, suggesting potential pathways for drug development through complexation reactions .

Data Tables

PropertyValue
Melting Point90°C (decomposition)
Boiling Point60°C (0.001 mmHg)(sublimation)
SolubilityInsoluble in water
ToxicityToxic if inhaled
Biological ActivityObservations
AntimicrobialInhibitory activity against MRSA and E. coli
ComplexationForms stable complexes with carbonyl compounds
Redox BehaviorGenerates Ti(III) species through electrochemical reduction

Q & A

Q. How can crystallographic data repositories (e.g., CCDC) enhance reproducibility in titanium complex studies?

  • Methodological Answer : Cross-referencing CCDC entries (e.g., 2111388) identifies trends in Ti coordination geometry. Metadata filters (e.g., oxidation state, ligand type) enable systematic comparisons. Collaborative platforms like IUCrData standardize deposition formats, reducing structural reporting biases .

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